molecular formula C10H20FN3OSi B13519953 1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine

Cat. No.: B13519953
M. Wt: 245.37 g/mol
InChI Key: QIYGDHIJRGKANV-UHFFFAOYSA-N
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Description

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine is a synthetic organic compound that features a pyrazole ring substituted with a fluoro group and a trimethylsilyl-ethoxy-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include using continuous flow reactors to improve reaction efficiency and yield, as well as implementing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluoro-1H-pyrazol-5-yl)methanamine: Lacks the trimethylsilyl-ethoxy-methyl group.

    1-(4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine: Contains a chloro group instead of a fluoro group.

Uniqueness

1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine is unique due to the presence of both the fluoro and trimethylsilyl-ethoxy-methyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H20FN3OSi

Molecular Weight

245.37 g/mol

IUPAC Name

[4-fluoro-2-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C10H20FN3OSi/c1-16(2,3)5-4-15-8-14-10(6-12)9(11)7-13-14/h7H,4-6,8,12H2,1-3H3

InChI Key

QIYGDHIJRGKANV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=C(C=N1)F)CN

Origin of Product

United States

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